molecular formula C25H28N4O5 B2596836 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941954-91-2

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2596836
CAS RN: 941954-91-2
M. Wt: 464.522
InChI Key: GPYUKJZMJGVDSH-UHFFFAOYSA-N
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Description

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds with similar structural motifs, highlighting the importance of such compounds in the development of new therapeutic agents. For example, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one through palladium-catalyzed cyclization demonstrates the interest in furan and quinoline derivatives for their potential applications in drug discovery (Lindahl et al., 2006).

Pharmacological Applications

Several studies have been conducted on the pharmacological evaluation of compounds bearing furan, quinoline, and piperazine moieties, emphasizing their potential in treating various diseases. For instance, the design and synthesis of novel derivatives for antidepressant and antianxiety activities have been explored, showcasing the compound's potential in central nervous system disorders (Kumar et al., 2017).

Antimicrobial and Antibacterial Activities

Compounds related to the given chemical structure have been studied for their antibacterial activities, indicating their relevance in addressing antibiotic resistance. The synthesis and evaluation of terazosin hydrochloride drug and its derivatives, for example, have shown potent antibacterial activity against various bacterial strains, highlighting the potential of such compounds in antimicrobial therapy (Kumar et al., 2021).

Anti-Inflammatory Properties

The exploration of compounds with similar structures for their anti-inflammatory properties has also been a significant area of research. Studies on H4 receptor ligands, which include similar chemical frameworks, have revealed significant anti-inflammatory properties in vivo, suggesting the potential use of these compounds in treating inflammatory conditions (Smits et al., 2008).

Molecular Docking and Mechanistic Studies

Research has also extended to molecular modeling and docking studies to understand the interaction of such compounds with biological targets, providing insights into their mechanism of action. This includes studies on estrogen receptor binding affinity and molecular docking to evaluate the therapeutic potential of pyrimidine-piperazine-chromene and -quinoline conjugates in cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c30-23(26-16-19-5-2-14-32-19)17-34-20-6-1-4-18-8-9-22(27-24(18)20)28-10-12-29(13-11-28)25(31)21-7-3-15-33-21/h1,3-4,6-9,15,19H,2,5,10-14,16-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUKJZMJGVDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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